![molecular formula C9H4F3NO3 B14804004 5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid CAS No. 944907-32-8](/img/structure/B14804004.png)
5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- is a chemical compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminophenol with trifluoroacetic acid and a suitable carboxylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzoxazole ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Applications De Recherche Scientifique
2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity with target proteins .
Comparaison Avec Des Composés Similaires
2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)-, ethyl ester: This compound is an ester derivative with similar chemical properties but different solubility and reactivity profiles.
Fluazifop: A selective herbicide with a trifluoromethyl group, used in agricultural applications.
Uniqueness: 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- is unique due to its combination of a benzoxazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
944907-32-8 |
|---|---|
Formule moléculaire |
C9H4F3NO3 |
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15/h1-3H,(H,14,15) |
Clé InChI |
QDDXBQNQDLOQCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
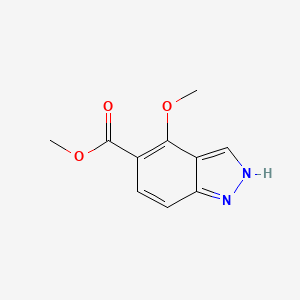
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
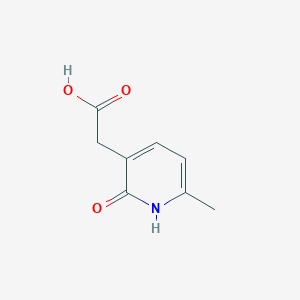
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
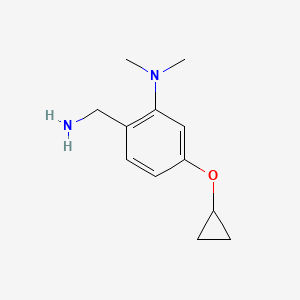

![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
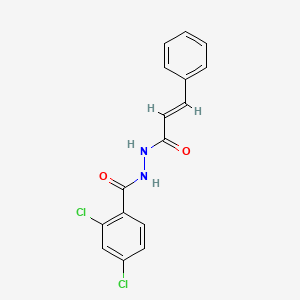
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
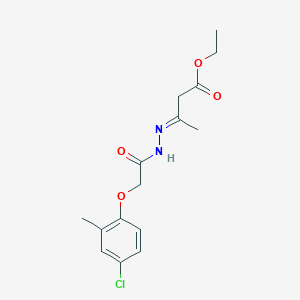
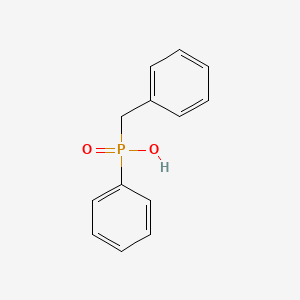
![4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid](/img/structure/B14803984.png)
